2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluorinated pyrimidine ring, and an oxadiazole moiety, making it a versatile candidate for research in medicinal chemistry and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperazine and pyrimidine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol
- 5-Fluoro-2-methyl-6-(4-aryl)pyrimidin-4-one
- 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole stands out due to its unique combination of structural features, such as the presence of both an oxadiazole ring and a fluorinated pyrimidine moiety. This combination enhances its potential for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-10-13(16)14(18-9-17-10)22-6-4-21(5-7-22)8-12-19-20-15(23-12)11-2-3-11/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYLCNCOKGVJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)CC3=NN=C(O3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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